N-Methyl-N-(5-methylfuran-2-yl)benzamide
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Overview
Description
N-Methyl-N-(5-methylfuran-2-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a methyl group attached to the nitrogen atom and a 5-methylfuran-2-yl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(5-methylfuran-2-yl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.
Industrial Production Methods
Industrial production of benzamide derivatives often employs similar condensation reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. The choice of solvents, temperature, and pressure conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(5-methylfuran-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzamide group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated benzamides.
Scientific Research Applications
N-Methyl-N-(5-methylfuran-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-Methyl-N-(5-methylfuran-2-yl)benzamide involves its interaction with specific molecular targets. The furan ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to biological targets. The benzamide group can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{benzyl[(5-methylfuran-2-yl)methyl]amino}-2-oxoethyl)-4-methyl-N-(2-methylpropyl)benzamide
- N-[(5-methylfuran-2-yl)methyl]cyclopropanamine hydrochloride
Uniqueness
N-Methyl-N-(5-methylfuran-2-yl)benzamide is unique due to the presence of both the furan and benzamide moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
62187-56-8 |
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Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-methyl-N-(5-methylfuran-2-yl)benzamide |
InChI |
InChI=1S/C13H13NO2/c1-10-8-9-12(16-10)14(2)13(15)11-6-4-3-5-7-11/h3-9H,1-2H3 |
InChI Key |
IMSLYUUYTMUMID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)N(C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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